molecular formula C8H15N B13782780 2-(2-Cyclopentenyl)-1-methylethylamine CAS No. 67238-65-7

2-(2-Cyclopentenyl)-1-methylethylamine

Cat. No.: B13782780
CAS No.: 67238-65-7
M. Wt: 125.21 g/mol
InChI Key: DRGNKKDXSGEIPC-UHFFFAOYSA-N
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Description

2-(2-Cyclopentenyl)-1-methylethylamine is an organic compound characterized by a cyclopentene ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentenyl)-1-methylethylamine typically involves the reaction of cyclopentadiene with an appropriate amine under controlled conditions. One common method involves the use of chlorosilanes, where cyclopentadiene reacts with chlorosilane derivatives to form the desired compound . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentenyl)-1-methylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various cyclopentenyl derivatives, such as cyclopentenyl ketones, aldehydes, and substituted amines

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentenyl)-1-methylethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in pharmacological and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Cyclopentenyl)-1-methylethylamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its cyclopentene ring and ethylamine group combination make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

67238-65-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-cyclopent-2-en-1-ylpropan-2-amine

InChI

InChI=1S/C8H15N/c1-7(9)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6,9H2,1H3

InChI Key

DRGNKKDXSGEIPC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC=C1)N

Origin of Product

United States

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